molecular formula C7H9N B12988699 3-Ethynylcyclopent-2-en-1-amine

3-Ethynylcyclopent-2-en-1-amine

Cat. No.: B12988699
M. Wt: 107.15 g/mol
InChI Key: HGSQJBBYICZMPP-UHFFFAOYSA-N
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Description

3-Ethynylcyclopent-2-en-1-amine is a bicyclic organic compound featuring a five-membered cyclopentene ring with an ethynyl (-C≡CH) substituent at position 3 and an amine (-NH₂) group at position 1. The presence of both a conjugated double bond (cyclopent-2-en-1-yl) and a terminal alkyne group renders this compound highly reactive, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C7H9N

Molecular Weight

107.15 g/mol

IUPAC Name

3-ethynylcyclopent-2-en-1-amine

InChI

InChI=1S/C7H9N/c1-2-6-3-4-7(8)5-6/h1,5,7H,3-4,8H2

InChI Key

HGSQJBBYICZMPP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(CC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynylcyclopent-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with an ethynylating agent, followed by amination. The reaction conditions typically include the use of a base such as sodium amide (NaNH2) in liquid ammonia to facilitate the ethynylation process. The resulting intermediate can then be treated with an amine source, such as ammonia or an amine derivative, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Ethynylcyclopent-2-en-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in 3-ethylcyclopent-2-en-1-amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of 3-ethylcyclopent-2-en-1-amine.

    Substitution: Formation of various substituted amines or amides.

Scientific Research Applications

3-Ethynylcyclopent-2-en-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its amine group.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Ethynylcyclopent-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The ethynyl group may also participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Key Structural Features :

  • Cyclopentene core : The strained five-membered ring with a double bond (positions 2–3) enhances reactivity toward ring-opening or addition reactions.
  • Ethynyl group : The sp-hybridized carbon at position 3 facilitates click chemistry (e.g., azide-alkyne cycloaddition) and metal-catalyzed cross-coupling reactions.
  • Primary amine : The -NH₂ group enables participation in condensation, alkylation, or amidation reactions.

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 3-Ethynylcyclopent-2-en-1-amine and its structural analogs:

Compound Name Molecular Formula Molecular Weight Substituents Ring Type Key Reactivity/Applications CAS Number Reference
This compound C₇H₉N 107.16 g/mol Ethynyl (-C≡CH), -NH₂ Cyclopentene Click chemistry, drug intermediates Not available Inferred
3-Ethynylcyclopentan-1-amine C₇H₁₁N 109.17 g/mol Ethynyl (-C≡CH), -NH₂ Cyclopentane Less strained; slower reactivity 1936547-13-5
N-[1-(Cyclopent-2-en-1-yl)propan-2-yl]prop-2-en-1-amine C₁₁H₁₉N 165.28 g/mol Allyl (-CH₂CH=CH₂), cyclopentenyl Cyclopentene Polymer precursors, ligand synthesis 67238-63-5
2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride C₇H₁₂ClN (est.) 161.63 g/mol (est.) Ethylamine (-CH₂CH₂NH₂) Cyclopentene Bioactive salt forms 2126176-81-4
2-(Cyclohex-1-en-1-yl)ethylamine C₁₆H₂₀F₃N 283.33 g/mol Trifluoromethylphenyl, cyclohexene Cyclohexene Fluorinated drug candidates Not available

Reactivity and Functional Group Analysis

  • Ethynyl vs. Cyclopentane/ene Substituents :

    • The ethynyl group in this compound enables rapid Huisgen cycloaddition with azides, a reaction absent in analogs like N-[1-(cyclopent-2-en-1-yl)propan-2-yl]prop-2-en-1-amine (allyl substituent) .
    • The cyclopentene ring’s strain increases susceptibility to electrophilic addition compared to the saturated cyclopentane analog (3-Ethynylcyclopentan-1-amine) .
  • Amine Functionality :

    • Primary amines (e.g., this compound) are more nucleophilic than secondary or tertiary amines (e.g., 2-(cyclohex-1-en-1-yl)ethylamine ), favoring reactions with carbonyl compounds.

Physicochemical Properties

  • Molecular Weight and Solubility :
    • Lower molecular weight compounds (e.g., this compound, ~107 g/mol) are expected to exhibit higher volatility and lower boiling points compared to bulkier analogs like C₁₆H₂₀F₃N (283.33 g/mol) .
    • Hydrochloride salts (e.g., 2-(cyclopent-3-en-1-yl)ethan-1-amine hydrochloride ) enhance water solubility, unlike neutral amines.

Biological Activity

3-Ethynylcyclopent-2-en-1-amine is an organic compound with a unique structure that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular FormulaC₇H₉N
Molecular Weight107.15 g/mol
IUPAC Name(1R)-3-ethynylcyclopent-2-en-1-amine
InChI KeyHGSQJBBYICZMPP-SSDOTTSWSA-N

This compound features a cyclopentene ring with an ethynyl group and an amine group, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it has been shown to inhibit certain enzymes involved in cellular processes, which may be beneficial in treating diseases characterized by dysregulated enzyme activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits potential anticancer activity. It has been investigated for its role as a PARP (poly(ADP-ribose) polymerase) inhibitor, which is significant in cancer therapy due to its involvement in DNA repair mechanisms. Inhibition of PARP can lead to increased cancer cell death, particularly in BRCA-mutated tumors .

Neuroprotective Effects

Research also suggests that this compound may possess neuroprotective properties. It has been observed to modulate neurotransmitter systems and protect neuronal cells from oxidative stress, which is crucial in conditions such as neurodegenerative diseases .

Case Studies

  • Study on PARP Inhibition
    • Objective : To evaluate the efficacy of this compound as a PARP inhibitor.
    • Findings : The compound demonstrated significant inhibition of PARP activity in vitro, leading to enhanced cytotoxicity in cancer cell lines with defective DNA repair mechanisms.
  • Neuroprotection Research
    • Objective : To assess the neuroprotective effects of the compound.
    • Findings : In models of oxidative stress, this compound reduced neuronal cell death and improved survival rates compared to controls.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps starting from simple precursors. Various synthetic routes have been explored to optimize yield and purity, including cyclization reactions that introduce the ethynyl and amine functionalities .

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
3-Ethynylcyclopent-2-en-1-aminoCyclopentene with ethynyl and amineAnticancer, neuroprotective
3-Ethynylcyclopent-2-en-1-carboxylic acidCyclopentene with carboxylic acid groupPotential anti-inflammatory properties

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